N-[(1S,2S)-2-hydroxycyclohexyl]-3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxamide
Overview
Description
N-[(1S,2S)-2-hydroxycyclohexyl]-3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that combines a cyclohexyl ring, a hydroxyphenyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2S)-2-hydroxycyclohexyl]-3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Cyclohexyl Intermediate: The synthesis begins with the preparation of the cyclohexyl intermediate. This can be achieved through the reduction of a cyclohexanone derivative using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Introduction of the Hydroxyphenyl Group: The next step involves the introduction of the hydroxyphenyl group. This can be accomplished through a Friedel-Crafts acylation reaction, where the cyclohexyl intermediate is reacted with a hydroxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Formation of the Pyrazole Ring: The final step involves the formation of the pyrazole ring. This can be achieved through a cyclization reaction, where the intermediate is reacted with hydrazine hydrate (N2H4·H2O) under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(1S,2S)-2-hydroxycyclohexyl]-3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced with other atoms or groups. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
N-[(1S,2S)-2-hydroxycyclohexyl]-3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and pathways. It may serve as a tool to investigate the mechanisms of action of various biological targets.
Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic properties. Researchers are exploring its use as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(1S,2S)-2-hydroxycyclohexyl]-3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
N-[(1S,2S)-2-hydroxycyclohexyl]-3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
N-[(1S,2S)-2-hydroxycyclohexyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide: This compound has a methoxy group instead of a hydroxy group on the phenyl ring, which may alter its chemical and biological properties.
N-[(1S,2S)-2-hydroxycyclohexyl]-3-(4-chlorophenyl)-1H-pyrazole-5-carboxamide: This compound has a chlorine atom instead of a hydroxy group on the phenyl ring, which may affect its reactivity and interactions with biological targets.
N-[(1S,2S)-2-hydroxycyclohexyl]-3-(4-nitrophenyl)-1H-pyrazole-5-carboxamide: This compound has a nitro group instead of a hydroxy group on the phenyl ring, which may influence its electronic properties and reactivity.
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(1S,2S)-2-hydroxycyclohexyl]-3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-11-7-5-10(6-8-11)13-9-14(19-18-13)16(22)17-12-3-1-2-4-15(12)21/h5-9,12,15,20-21H,1-4H2,(H,17,22)(H,18,19)/t12-,15-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVNSXBQBBJAKV-WFASDCNBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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